Methyl 3-hydroxy-6-methylpicolinate
Description
Methyl 3-hydroxy-6-methylpicolinate (CAS: 61548-52-5) is a pyridine-derived methyl ester characterized by hydroxyl (-OH) and methyl (-CH₃) substituents at the 3- and 6-positions of the pyridine ring, respectively. Its molecular formula is C₈H₉NO₃, with a molecular weight of 167.16 g/mol . Key physicochemical properties include:
- Melting Point: 83–84°C
- Boiling Point: 341.8 ± 37.0°C (predicted)
- Density: 1.235 ± 0.06 g/cm³
- pKa: 4.69 ± 0.10 (predicted), indicating weak acidity due to the hydroxyl group .
The compound is stored under inert atmospheres at room temperature and is used primarily as a pharmaceutical or agrochemical intermediate .
Properties
IUPAC Name |
methyl 3-hydroxy-6-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-4-6(10)7(9-5)8(11)12-2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGRAUKXRVIKQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60488224 | |
| Record name | Methyl 3-hydroxy-6-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61548-52-5 | |
| Record name | Methyl 3-hydroxy-6-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-6-methylpicolinate can be synthesized through various methods. One common synthetic route involves the reaction of 2-iodo-6-methylpyridin-3-ol with carbon monoxide in the presence of bis(triphenylphosphine)palladium(II) chloride and triethylamine in methanol at 100°C for 3 hours . The mixture is then filtered and concentrated to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-6-methylpicolinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-hydroxy-6-methylpicolinate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-6-methylpicolinate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can then participate in various biochemical processes, influencing cellular functions and metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between Methyl 3-hydroxy-6-methylpicolinate and its analogs:
Physicochemical and Reactivity Comparisons
Polarity and Solubility: The hydroxyl group in this compound increases polarity compared to its methoxy analog (Methyl 3-methoxy-6-methylpicolinate), enhancing solubility in polar solvents like water or ethanol . Ethyl 3-amino-6-methylpicolinate’s ethyl ester and amino group reduce polarity relative to the reference compound, favoring solubility in organic solvents .
Acidity/Basicity: The hydroxyl group (pKa ~4.69) in the reference compound allows deprotonation under basic conditions, enabling reactions like ester hydrolysis .
Electronic Effects: Electron-withdrawing groups (e.g., -Cl in Methyl 6-amino-3-chloropicolinate, -CF₃ in Methyl 3-amino-6-(trifluoromethyl)picolinate) decrease electron density on the pyridine ring, directing electrophilic substitution to specific positions .
Thermal Stability :
- This compound’s boiling point (341.8°C) is higher than Methyl 3-methoxy-6-methylpicolinate (estimated ~300°C), likely due to stronger intermolecular hydrogen bonding .
Biological Activity
Methyl 3-hydroxy-6-methylpicolinate (MHMP) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of MHMP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
MHMP is a derivative of picolinic acid and features a hydroxyl group at the 3-position and a methyl group at the 6-position. Its chemical formula is C_8H_9NO_2, which contributes to its solubility and interaction with biological systems. The compound exhibits moderate lipophilicity, which enhances its ability to penetrate biological membranes.
Pharmacological Activities
1. Antioxidant Properties
MHMP has demonstrated significant antioxidant activity. Studies indicate that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in mitigating cellular damage in various pathological conditions, including neurodegenerative diseases.
2. Neuroprotective Effects
Research has shown that MHMP possesses neuroprotective properties. It can cross the blood-brain barrier (BBB), making it a candidate for treating central nervous system disorders. In animal models, MHMP has been observed to reduce neuronal apoptosis and inflammation, suggesting potential applications in conditions like Alzheimer's disease and Parkinson's disease.
3. Anti-inflammatory Activity
MHMP exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in chronic inflammatory diseases, where excessive inflammation contributes to disease progression.
The mechanisms underlying the biological activities of MHMP involve several pathways:
- Nrf2 Activation : MHMP activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes that combat oxidative stress.
- Inhibition of NF-κB : By inhibiting the NF-κB signaling pathway, MHMP reduces inflammation and prevents the expression of inflammatory mediators.
- Modulation of Enzyme Activity : MHMP interacts with various enzymes involved in metabolic pathways, influencing their activity and contributing to its pharmacological effects.
Case Study 1: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of MHMP in a rat model of traumatic brain injury (TBI). Rats treated with MHMP showed improved cognitive function and reduced neuronal loss compared to controls. The study highlighted that MHMP administration resulted in decreased levels of oxidative stress markers in brain tissue.
Case Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory effects of MHMP in a mouse model of arthritis. Mice treated with MHMP exhibited reduced swelling and joint inflammation. Histological analysis revealed lower levels of infiltrating immune cells in treated mice compared to untreated controls, indicating that MHMP effectively mitigates inflammatory responses.
Data Tables
| Biological Activity | Mechanism | Model/System | Outcome |
|---|---|---|---|
| Antioxidant | Free radical scavenging | In vitro cell cultures | Reduced oxidative stress |
| Neuroprotection | Nrf2 activation | Rat model of TBI | Improved cognitive function |
| Anti-inflammatory | NF-κB inhibition | Mouse model of arthritis | Decreased joint swelling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
